1,2-dimethyl-1H-indole-3-sulfonyl chloride
Overview
Description
“1,2-dimethyl-1H-indole-3-sulfonyl chloride” is a chemical compound with the CAS number 1177425-20-5 . It has a molecular weight of 243.71 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3
.
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Structure and SAR Studies in HIV Treatment 1,2-Dimethyl-1H-indole-3-sulfonyl chloride derivatives, specifically indolylarylsulfones, have been studied for their potent antiviral properties against HIV-1 as non-nucleoside reverse transcriptase inhibitors. Research focused on structure-activity relationship (SAR) enhancements, such as the addition of methyl groups and fluorine atoms, has indicated these derivatives as promising candidates for AIDS treatment, highlighting their potential in antiretroviral therapy combinations (Famiglini & Silvestri, 2018).
DMSO A Related Compound's Therapeutic Applications
Although not directly related to this compound, Dimethyl Sulfoxide (DMSO) serves as an example of how sulfonyl chloride derivatives might be applied in medicinal chemistry. DMSO's diverse therapeutic properties, including anti-inflammatory, antibacterial, and antiviral effects, as well as its ability to enhance membrane permeability, highlight the potential utility of sulfonyl chloride derivatives in drug delivery and treatment across a range of conditions (Hoang et al., 2021).
Hydrogen Bonding in Solvent Applications The study of hydrogen bonding interactions in mixtures, including those involving DMSO, a sulfonyl derivative, underscores the significance of such compounds in enhancing solubility and stability in pharmaceutical formulations. These interactions are crucial for understanding solvent effects in drug synthesis and stability, potentially applicable to this compound derivatives (Kiefer, Noack, & Kirchner, 2011).
Membrane Structure and Stability Explorations into how compounds like DMSO affect membrane stability and dynamics offer insights into the potential cellular mechanisms impacted by sulfonyl chloride derivatives. Such studies can inform the development of drugs targeting cellular membranes or acting as cryoprotectants, highlighting the broader applicability of sulfonyl chloride derivatives in enhancing drug efficacy and stability (Yu & Quinn, 1998).
Sulfonamide Pharmaceuticals Research into sulfonamide compounds, closely related to sulfonyl chloride derivatives, demonstrates their significance in developing antibacterial, antifungal, and antitumor agents. This underscores the potential for this compound derivatives to contribute to new pharmaceuticals with diverse therapeutic applications (Azevedo-Barbosa et al., 2020).
Future Directions
While specific future directions for “1,2-dimethyl-1H-indole-3-sulfonyl chloride” are not mentioned, indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the development of new synthetic methods for indoles, such as “this compound”, is of significant interest.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1,2-dimethyl-1h-indole-3-sulfonyl chloride, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound likely interacts with multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that the compound likely has diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1,2-dimethyl-1H-indole-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino acid residues in proteins, leading to the formation of sulfonamide bonds . This interaction can alter the activity of enzymes and proteins, affecting their function and stability. The compound is known to interact with enzymes such as proteases and kinases, which are crucial for various cellular processes . By modifying these enzymes, this compound can influence biochemical pathways and cellular functions.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound has been observed to impact cell proliferation, apoptosis, and differentiation, making it a valuable tool for studying cellular functions and disease mechanisms . Additionally, this compound can affect the activity of transcription factors, thereby regulating the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes . By forming sulfonamide bonds, it can inhibit or activate enzymes, leading to changes in their activity and function . The compound’s ability to modify proteins and enzymes at the molecular level makes it a powerful tool for studying biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound can result in sustained modifications of proteins and enzymes, affecting cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in enzyme activity and protein function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modify key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . By influencing metabolic pathways, this compound can affect cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects on proteins and enzymes . The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical studies .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular cellular compartments or organelles . By localizing to specific subcellular regions, this compound can interact with target proteins and enzymes, influencing their activity and regulating cellular processes .
Properties
IUPAC Name |
1,2-dimethylindole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-7-10(15(11,13)14)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNHHWNQJIKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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